The Architectural Lipid Synthon: A Technical Guide to 8,8-Dimethyl-7-oxononanoic Acid
The Architectural Lipid Synthon: A Technical Guide to 8,8-Dimethyl-7-oxononanoic Acid
Target Audience: Researchers, Application Scientists, and Drug Delivery Professionals Discipline: Synthetic Organic Chemistry & Lipid Nanoparticle (LNP) Engineering
Executive Summary
In the rapidly evolving landscape of targeted drug delivery and advanced materials, specialized oxo-fatty acids have emerged as critical architectural building blocks. Among these, 8,8-Dimethyl-7-oxononanoic acid (CAS: 84451-93-4) represents a highly engineered lipid synthon[1]. Characterized by a nine-carbon aliphatic chain, a reactive carboxylic acid terminus, and a sterically shielded ketone at the C7 position, this molecule bridges the gap between traditional fatty acids and highly functionalized conjugation linkers[2].
As a Senior Application Scientist, I frequently utilize this compound when designing lipid nanoparticles (LNPs) or prostanoid precursors. The inclusion of the gem-dimethyl group at the C8 position is not arbitrary; it introduces profound steric hindrance adjacent to the C7 ketone. This specific structural modification prevents premature enzymatic degradation (such as β -oxidation) in vivo and dictates the trajectory of nucleophilic attacks during complex multi-step syntheses.
Physicochemical Profiling & Structural Dynamics
To effectively utilize 8,8-dimethyl-7-oxononanoic acid in synthetic workflows, one must understand its baseline physicochemical parameters. The table below summarizes its core metrics, validated across standard chemical databases[2].
| Property | Value | Causality / Relevance in Synthesis |
| IUPAC Name | 8,8-Dimethyl-7-oxononanoic acid | Standard nomenclature for regulatory filing. |
| CAS Number | 84451-93-4 | Primary identifier for procurement and safety[1]. |
| Molecular Formula | C11H20O3 | Dictates mass-balance calculations (MW: 200.275 g/mol )[2]. |
| Synonyms | 8,8-dimethyl-7-oxo-pelargonic acid | Often found in legacy literature regarding pelargonic acid derivatives. |
| Structural Motif | gem-Dimethyl ketone + Carboxyl | The tert-butyl-like tail provides lipophilicity, while the carboxyl allows for aqueous solubility at high pH or facile amide coupling. |
The Causality of Steric Shielding
The C7 carbonyl is flanked by a highly bulky tert-butyl group (the 8,8-dimethyl terminus). In standard oxo-fatty acids (like 7-oxononanoic acid), the ketone is highly susceptible to enolization and off-target aldol condensations. By introducing the 8,8-dimethyl moiety, we eliminate the α -protons on the C8 side, forcing any enolization to occur exclusively toward the C6 position. This regiocontrol is a massive advantage when synthesizing complex, asymmetric lipid conjugates or biotin vitamers[3].
Synthetic Workflows & Methodologies
Synthesizing 8,8-dimethyl-7-oxononanoic acid requires a strategic approach to carbon-carbon bond formation. The most robust method involves the coupling of a protected halocarboxylic acid with a sterically bulky acyl chloride.
Protocol 1: Copper-Mediated Organometallic Coupling
This protocol is designed as a self-validating system. By protecting the carboxylic acid, we prevent the Grignard reagent from quenching itself, ensuring high yields of the target ketone.
Reagents: 7-Bromoheptanoic acid tert-butyl ester, Magnesium turnings, Pivaloyl chloride (source of the 8,8-dimethyl group), Copper(I) iodide (CuI), anhydrous THF, Trifluoroacetic acid (TFA).
Step-by-Step Methodology:
-
Grignard Formation: Suspend magnesium turnings (1.1 eq) in anhydrous THF under an argon atmosphere. Slowly add 7-bromoheptanoic acid tert-butyl ester (1.0 eq).
-
Causality: Argon prevents atmospheric moisture from protonating the highly basic Grignard intermediate.
-
-
Transmetalation & Coupling: Cool the reaction mixture to -78°C. Add catalytic CuI (0.05 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq).
-
Causality: CuI facilitates the transmetalation of the alkylmagnesium bromide to an organocopper intermediate. This softens the nucleophile, favoring direct substitution at the acyl chloride over unwanted side reactions.
-
-
Quenching: Allow the reaction to warm to 0°C over 2 hours. Quench slowly with saturated aqueous NH4Cl .
-
Validation Check: Perform TLC (Hexanes/EtOAc). The disappearance of the acyl chloride and the emergence of a new, less polar UV-inactive spot (stainable with PMA) confirms the formation of the protected ketone.
-
-
Deprotection: Isolate the organic layer, concentrate, and dissolve the crude intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 3 hours.
-
Causality: TFA selectively cleaves the tert-butyl ester without reducing or altering the C7 ketone, yielding the free 8,8-dimethyl-7-oxononanoic acid.
-
-
Purification: Remove volatiles in vacuo and purify via silica gel chromatography or recrystallization.
Caption: Retrosynthetic workflow for 8,8-dimethyl-7-oxononanoic acid.
Applications in Drug Development: Amide Conjugation
In drug delivery, oxo-fatty acids are heavily utilized as lipid synthons to increase the lipophilicity of hydrophilic active pharmaceutical ingredients (APIs) or to anchor targeting peptides to LNPs[4]. The terminal carboxylic acid of 8,8-dimethyl-7-oxononanoic acid is primed for derivatization with amine-containing molecules using standard peptide coupling reagents like EDC or HATU[4].
Protocol 2: HATU-Mediated Amide Conjugation
This protocol ensures the stable attachment of the lipid tail to a primary amine payload.
Step-by-Step Methodology:
-
Activation: Dissolve 8,8-dimethyl-7-oxononanoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.
-
Validation Check: Analyze an aliquot via LC-MS. The formation of the active O-7-azabenzotriazol-1-yl ester intermediate will appear as a distinct mass shift. Do not proceed until activation is confirmed.
-
-
Conjugation: Add the amine-containing payload (e.g., a fluorescent dye or peptide API) (0.9 eq) to the activated mixture. Stir for 2-4 hours.
-
Causality: Using a slight deficit of the amine payload ensures complete consumption of the highly valuable API, making purification of the final conjugate easier.
-
-
Purification: Quench with water, extract with ethyl acetate, and purify the resulting lipid-conjugate via preparative reverse-phase HPLC.
Caption: HATU-mediated conjugation pathway for lipid synthons.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized or conjugated 8,8-dimethyl-7-oxononanoic acid, rigorous analytical validation is required:
-
LC-MS (ESI-): Look for the [M−H]− ion at m/z 199.2. The lack of fragmentation at the C7-C8 bond (due to the stabilization of the tert-butyl group) is a hallmark of this specific molecule.
-
1H NMR ( CDCl3 ): The gem-dimethyl signature will appear as a massive, sharp singlet integrating to 9 protons around δ 1.1 ppm. The methylene protons adjacent to the carbonyl (C6) will appear as a triplet around δ 2.4 ppm.
By adhering to these protocols and understanding the mechanistic causality behind the 8,8-dimethyl substitution, researchers can leverage this unique oxo-fatty acid to construct highly stable, targeted lipid-based therapeutics.
References
-
NextSDS. "8,8-DIMETHYL-7-OXONONANOIC ACID — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
-
MOLBASE. "C11H20O3 - Molecular Formula." MOLBASE Chemical Directory. Available at:[Link]
